N-(3,5-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(3,5-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide and related compounds involves complex organic synthesis pathways. For example, the synthesis of similar compounds involves reactions such as acylation, deprotection, and salt formation, providing a basis for understanding the synthetic routes that could be applied to N-(3,5-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide (Wei et al., 2016).
Molecular Structure Analysis
Molecular structure analyses often involve X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These analyses reveal the spatial arrangement of atoms within a molecule, crucial for understanding its chemical behavior. For instance, the molecular structure of related compounds has been characterized by weak intermolecular interactions and specific conformational preferences (Wang et al., 2004).
Chemical Reactions and Properties
N-(3,5-dimethylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, like its structural analogs, participates in various chemical reactions, including but not limited to acylation, amide formation, and nucleophilic substitution. These reactions are essential for the compound's functionalization and application in different chemical contexts. Studies on similar compounds provide insights into their reactivity and chemical properties (Khedhiri et al., 2016).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for its application in various fields. These properties are determined through experimental measurements and can influence the compound's handling and storage conditions. For instance, the crystalline structure and intermolecular interactions can be assessed through X-ray crystallography and Hirshfeld analysis, as demonstrated in related studies (Shawish et al., 2021).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-11-16(2)13-18(12-15)21-19(24)23-9-7-22(8-10-23)14-17-3-5-20-6-4-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHVEMJSXHUMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.